2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid
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Description
“2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid” is a chemical compound with a molecular weight of 278.31 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is determined by its IUPAC name and InChI code. The IUPAC name is “2-((2R,6S)-2,6-dimethylmorpholine-4-carboxamido)benzoic acid” and the InChI code is "1S/C14H18N2O4/c1-9-7-16(8-10(2)20-9)14(19)15-12-6-4-3-5-11(12)13(17)18/h3-6,9-10H,7-8H2,1-2H3,(H,15,19)(H,17,18)/t9-,10+" .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the search results.Scientific Research Applications
Polymorphism and Cocrystal Formation
Research on polymorphism and cocrystal formation of compounds similar to 2-[[(2S,6R)-2,6-Dimethylmorpholine-4-carbonyl]amino]benzoic acid has been conducted to understand their crystalline forms and potential for forming cocrystals, which can have implications for material science and pharmaceutical applications. For instance, Zhoujin et al. (2022) synthesized 2-((2,6-Dichlorophenyl)amino)benzoic acid and its polymorphism was studied to investigate the effect of double Cl-CH3 exchange, providing insights into the crystalline behavior of such compounds Zhoujin et al., 2022.
Coordination Behavior and Metal Complexes
The versatile coordination behavior of multi-dentate Schiff bases with different metal ions has been explored to synthesize mononuclear complexes and one-dimensional coordination polymers, which have potential applications in materials science and catalysis. Mishra et al. (2015) synthesized a Schiff base from 2-amino-benzoic acid and its complexes, demonstrating their corrosion inhibition property for mild steel, which highlights the application of these compounds in corrosion prevention Mishra et al., 2015.
Synthesis Methodologies
Innovative synthesis methods for compounds related to this compound have been developed, including the use of Curtius rearrangement conditions for transforming 2-(alkylcarbonyl)benzoic acids into azide and urea derivatives. Khouili et al. (2021) detailed such a synthesis pathway, expanding the toolkit for synthesizing complex organic compounds Khouili et al., 2021.
Molecular Structure and Interactions
Understanding the molecular structure and interactions of compounds similar to this compound is crucial for their application in various fields, including drug design and materials science. Studies have focused on analyzing hydrogen bonding, polymorphism, and molecular interactions through crystallography and spectroscopy. For example, Pal et al. (2020) investigated the conformational polymorphism in 2,6-dimethoxy benzoic acid, analyzing its crystal packing, hydrogen bonding, and intermolecular interactions, which provides foundational knowledge for the design and development of new compounds Pal et al., 2020.
Properties
IUPAC Name |
2-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-9-7-16(8-10(2)20-9)14(19)15-12-6-4-3-5-11(12)13(17)18/h3-6,9-10H,7-8H2,1-2H3,(H,15,19)(H,17,18)/t9-,10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUIQLJNLKJSDU-AOOOYVTPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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